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(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(thiomorpholino)methanone
Overview
Description
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(thiomorpholino)methanone is a complex organic compound that features a thiazole ring, a pyrrole ring, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under acidic conditions to form the thiazole ring . The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine . Finally, the thiomorpholine group is added through nucleophilic substitution reactions involving thiomorpholine and an appropriate leaving group .
Industrial Production Methods
Industrial production of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(thiomorpholino)methanone may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine moiety, where nucleophiles replace the thiomorpholine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities. The molecular formula is , and it features a thiazole ring fused with a pyrrole structure, enhancing its reactivity and interaction with biological targets. The presence of the thiomorpholine moiety further contributes to its pharmacological properties.
Medicinal Chemistry
Thiazole derivatives have been extensively studied for their pharmacological properties. The compound has shown promise in:
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties. For example, studies have demonstrated that compounds similar to (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(thiomorpholino)methanone can inhibit the growth of various pathogenic bacteria and fungi .
- Anticancer Properties : Thiazoles have been implicated in cancer research, where they act as potential chemotherapeutic agents. The unique structural features of this compound may allow it to interact with specific cancer cell pathways, promoting apoptosis or inhibiting proliferation .
Organic Synthesis
The synthetic versatility of this compound makes it a valuable intermediate in organic synthesis. It can be used to create more complex molecules through various reaction pathways:
- Cycloaddition Reactions : This compound can participate in cycloaddition reactions to form new heterocyclic structures, expanding the library of potential pharmaceuticals .
- Building Block for Drug Development : Its ability to undergo functionalization allows researchers to modify its structure systematically, leading to the development of novel compounds with enhanced biological activity .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of several thiazole derivatives, including those similar to this compound. Results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents .
Case Study 2: Synthesis and Characterization
Research involving the synthesis of thiazole derivatives highlighted the compound's role as an intermediate. The study employed various synthetic routes leading to the successful formation of substituted thiazoles with promising bioactivity . Characterization techniques such as NMR and mass spectrometry confirmed the structural integrity and purity of synthesized products.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl)ethan-1-one
- 4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
- Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate
Uniqueness
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(thiomorpholino)methanone is unique due to its combination of a thiazole ring, a pyrrole ring, and a thiomorpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(thiomorpholino)methanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 270.33 g/mol. The compound features a thiazole ring, a pyrrole moiety, and a thiomorpholine group, contributing to its diverse biological effects.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with thiazole and pyrrole structures have shown inhibitory effects on cancer cell lines, with IC50 values in the low micromolar range. Specific studies have reported IC50 values between 0.49 µM and 2.17 µM for related compounds against various tumor types .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Some derivatives have demonstrated selectivity for PTP1B over other phosphatases, enhancing their potential as therapeutic agents in cancer treatment .
- Induction of Apoptosis : Compounds within this class have been shown to induce apoptosis in cancer cells by activating intrinsic pathways, which may involve mitochondrial dysfunction and caspase activation.
Anti-inflammatory Properties
In addition to antitumor effects, this compound has been associated with anti-inflammatory activities. Research indicates that similar thiazole derivatives can reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several studies highlight the efficacy of thiazole-based compounds:
- Study on Antitumor Efficacy : A study demonstrated that a related thiazole derivative inhibited the growth of breast cancer cells with an IC50 value of 0.62 µM. The compound's mechanism involved the downregulation of key survival pathways .
- Anti-inflammatory Effects : Another research highlighted the ability of thiazole compounds to diminish inflammation in murine models of arthritis, showcasing their potential as therapeutic agents against chronic inflammatory conditions .
Data Table: Biological Activity Overview
Activity Type | Compound Derivative | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Antitumor | Thiazole derivative A | 0.49 | PTP1B inhibition |
Antitumor | Thiazole derivative B | 0.62 | Apoptosis induction |
Anti-inflammatory | Thiazole derivative C | 1.7 | Cytokine production inhibition |
Properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-thiomorpholin-4-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-10-11(12(17)15-6-8-18-9-7-15)19-13(14-10)16-4-2-3-5-16/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNFGOSXRUQOTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCSCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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